molecular formula C9H10Cl2N4 B13551735 1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride

1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride

Cat. No.: B13551735
M. Wt: 245.11 g/mol
InChI Key: SEFOBPJRXQUSOV-UHFFFAOYSA-N
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Description

1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the triazole ring and the chlorophenyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as acetic acid.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative. This step often requires the use of a strong base such as sodium hydride or potassium carbonate.

    Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction. This involves the reaction of the triazole derivative with formaldehyde and a reducing agent such as sodium borohydride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

    Acids: Hydrochloric acid, acetic acid.

Major Products Formed

    Oxidation Products: Corresponding oxides of the triazole derivative.

    Reduction Products: Reduced derivatives of the triazole compound.

    Substitution Products: Derivatives with different substituents replacing the chlorophenyl group.

Scientific Research Applications

1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Pharmacology: It is used in the development of new drugs and therapeutic agents, particularly for its potential to inhibit specific enzymes and receptors.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and the chlorophenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrobromide
  • 1-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrofluoride
  • 1-[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride

Uniqueness

1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound’s ability to interact with a wide range of molecular targets makes it a valuable candidate for various scientific research applications.

Properties

Molecular Formula

C9H10Cl2N4

Molecular Weight

245.11 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C9H9ClN4.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2,(H,12,13,14);1H

InChI Key

SEFOBPJRXQUSOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CN)Cl.Cl

Origin of Product

United States

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